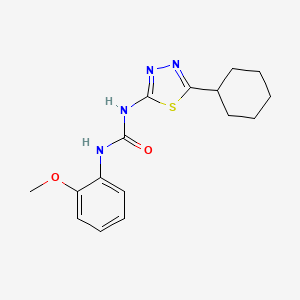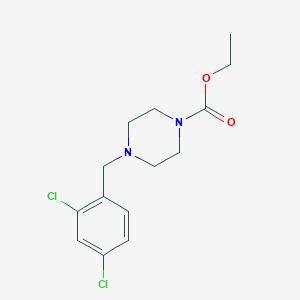![molecular formula C21H26N2O2 B5805130 4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)
4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide 11-7082 inhibits the activity of NF-kappaB by covalently modifying a cysteine residue in the protein. This modification prevents the protein from binding to DNA and activating the transcription of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide 11-7082 has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide 11-7082 is its specificity for NF-kappaB inhibition. This allows researchers to study the effects of NF-kappaB inhibition without interfering with other signaling pathways. However, one limitation of 4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide 11-7082 is its potential for off-target effects. It has been shown to inhibit the activity of other proteins, including the proteasome and caspases, which could affect the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for the study of 4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide 11-7082. One area of research is the development of new drugs that target NF-kappaB inhibition for the treatment of cancer and inflammatory diseases. Another area of research is the study of the off-target effects of 4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide 11-7082 and the development of new compounds with improved specificity for NF-kappaB inhibition. Finally, the use of 4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide 11-7082 as a tool for the study of NF-kappaB signaling and its role in disease pathogenesis is an ongoing area of research.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide 11-7082 involves the reaction of 4-tert-butylbenzoic acid with 2-aminobenzamide in the presence of acetic anhydride and pyridine. The resulting product is then treated with butyryl chloride to obtain 4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide 11-7082 in high purity.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of nuclear factor-kappaB (NF-kappaB), a transcription factor that plays a key role in the immune response and inflammation. Inhibition of NF-kappaB has been shown to have therapeutic potential for a variety of diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[2-(butanoylamino)phenyl]-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-5-8-19(24)22-17-9-6-7-10-18(17)23-20(25)15-11-13-16(14-12-15)21(2,3)4/h6-7,9-14H,5,8H2,1-4H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSDUQRRNHDEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(butanoylamino)phenyl]-4-tert-butylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805047.png)
![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5805073.png)
![4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)
![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)


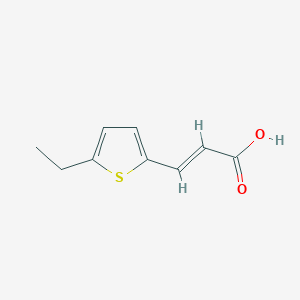
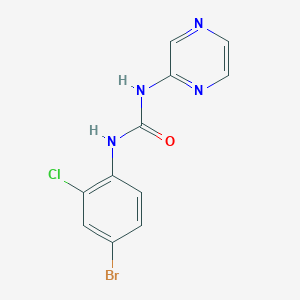
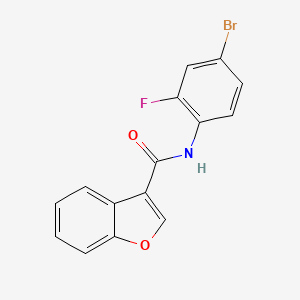
![1-(3,3-dimethyl-2-oxobutoxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805119.png)
